5-Benzylpyridin-2-amine

Übersicht

Beschreibung

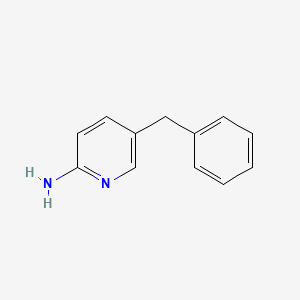

5-Benzylpyridin-2-amine: is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, featuring a benzyl group attached to the fifth position and an amine group at the second position of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylpyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-aminopyridine and benzyl bromide.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Procedure: Benzyl bromide is added dropwise to a solution of 2-aminopyridine and potassium carbonate in DMF. The mixture is then heated to reflux for several hours.

Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity while reducing production time and costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form 5-benzylpiperidin-2-amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 5-benzylpiperidin-2-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthesis of 5-Benzylpyridin-2-amine Derivatives

The synthesis of this compound and its derivatives has been explored using various methods. Notably, the reaction between benzaldehyde and pyridin-2-amine has been established as a reliable route to produce this compound. The process typically involves the condensation reaction under controlled conditions, yielding products that can further undergo functionalization to enhance their biological activity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, compounds synthesized from this framework have shown significant anti-proliferative activity against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cells. The most potent derivatives demonstrated IC50 values in the low nanomolar range (25–50 nM), indicating strong inhibition of cell growth .

CSNK2A Inhibition

Another critical application of this compound is its role as an inhibitor of casein kinase 2 alpha (CSNK2A), an enzyme implicated in several cancers. Structure-activity relationship studies have revealed that modifications at the 5-position can enhance the potency and selectivity of these compounds as CSNK2A inhibitors. Some derivatives exhibited IC50 values less than 1 µM, showcasing their potential for antiviral activity alongside their anticancer properties .

Nanotechnology

This compound derivatives are also being investigated for their applications in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. The unique chemical structure allows for functionalization that can improve the solubility and bioavailability of therapeutic agents. For example, polyphenol-containing nanoparticles derived from this compound have shown promise in biomedical applications such as bioimaging and therapeutic delivery due to their antioxidative properties .

Antiviral Activity Study

In a recent study focusing on antiviral applications, researchers synthesized a series of 5-benzylamino derivatives and evaluated their activity against viral infections. The results indicated that certain analogs not only inhibited viral replication but also demonstrated favorable pharmacokinetic properties, making them suitable candidates for further development as antiviral therapeutics .

Cytotoxicity Assessment

A comprehensive cytotoxicity assessment was conducted on various synthesized derivatives against multiple cancer cell lines. This study provided insights into the structure-activity relationship, revealing that specific substitutions on the benzyl ring significantly enhanced anticancer activity while maintaining selectivity towards cancer cells over normal cells .

Tables

Wirkmechanismus

The mechanism of action of 5-Benzylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Aminopyridine: Lacks the benzyl group, making it less hydrophobic.

5-Benzylpyridine: Lacks the amine group, reducing its ability to form hydrogen bonds.

5-Benzylpiperidin-2-amine: A reduced form with different electronic properties.

Uniqueness

5-Benzylpyridin-2-amine is unique due to the presence of both the benzyl and amine groups, which confer distinct chemical and biological properties

Biologische Aktivität

5-Benzylpyridin-2-amine, also referred to as 5-(aminomethyl)-N-benzylpyridin-2-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a benzyl group at the 5-position and an amino group at the 2-position. This specific arrangement contributes to its unique biological activity.

| Property | Description |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 200.24 g/mol |

| Solubility | Soluble in polar solvents |

| Melting Point | Not well-documented |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound is known to modulate the activity of certain proteins involved in cellular signaling pathways, which can lead to anti-proliferative effects in cancer cells.

Biological Activities

-

Anticancer Activity :

- Studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The compound has shown IC values ranging from 120 nM to over 350 nM depending on the specific analogs tested .

Cell Line IC (nM) HCT116 120–130 MDA-MB-231 200–350 - Antimicrobial Activity :

-

Neurological Applications :

- Due to its structural characteristics, this compound is also being explored for potential therapeutic applications in neurological disorders. Research indicates that it may serve as a lead compound for developing drugs targeting neurodegenerative diseases.

Study on Antiproliferative Activity

A comprehensive study focused on the synthesis and evaluation of various thieno[2-3-b]pyridine derivatives, including those containing benzyl substitutions similar to this compound. The results indicated that modifications at the benzyl position could enhance anticancer efficacy while maintaining low toxicity profiles .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has revealed that specific substitutions on the pyridine ring can significantly affect biological activity. For instance, the presence of alkoxy groups has been shown to enhance anti-proliferative effects, emphasizing the importance of molecular structure in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Benzylpyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via condensation of pyridin-2-amine with benzaldehyde derivatives under acidic or basic conditions. Key steps include refluxing in ethanol with catalytic acetic acid, followed by purification via recrystallization or column chromatography. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time to improve yield. Characterization by -NMR and IR spectroscopy confirms the imine bond formation and benzyl substitution .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For this compound, SCXRD reveals dihedral angles between the pyridine and benzyl rings (e.g., ~67.2° in analogous compounds), intermolecular hydrogen bonds (N–H⋯N), and C–H⋯π interactions. Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular weight validation and -NMR for carbon-environment analysis .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Begin with in vitro antibacterial screening (e.g., against E. coli or S. aureus) using broth microdilution to determine minimum inhibitory concentrations (MICs). Pair this with cytotoxicity assays on mammalian cell lines (e.g., HEK293) to assess selectivity. Structural analogs of pyridin-2-amine derivatives have shown activity correlated with lipophilicity (Log P) and steric parameters, which can guide initial dose ranges .

Advanced Research Questions

Q. How can QSAR models be applied to predict and optimize the bioactivity of this compound derivatives?

- Methodological Answer : Use software like MOE or Schrödinger to build QSAR models incorporating electronic (e.g., Hammett σ), steric (e.g., molar refractivity, SMR), and lipophilic (Log P) descriptors. For pyridin-2-amine derivatives, QSAR equations often highlight Log P and SMR as critical for antibacterial activity. Validate models with a test set of derivatives and synthesize top-predicted candidates for experimental validation .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies may arise from unaccounted solvation effects or metabolic instability. Perform molecular dynamics (MD) simulations to assess solvation-free energy or use liver microsome assays to evaluate metabolic stability. Orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) can confirm target engagement .

Q. How do intermolecular interactions influence the solid-state properties of this compound?

- Methodological Answer : SCXRD data for analogs show that N–H⋯N hydrogen bonds form dimeric motifs (graph-set R(8)), while C–H⋯π interactions extend these into 3D networks. These interactions impact solubility and melting points. Computational tools (e.g., Mercury CSP) predict packing efficiency, which can guide co-crystal design for improved bioavailability .

Q. What experimental designs mitigate synthetic byproducts during this compound preparation?

- Methodological Answer : Byproducts like over-alkylated species or oxidation products (e.g., N-oxides) can be minimized using inert atmospheres (N/Ar) and controlled stoichiometry of benzylating agents. Monitor reactions with TLC or inline IR spectroscopy. Purification via preparative HPLC with a C18 column effectively isolates the target compound .

Eigenschaften

IUPAC Name |

5-benzylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLZLNHYUDXOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540569 | |

| Record name | 5-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98477-40-8 | |

| Record name | 5-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.